molecular formula C18H23NO5 B174652 1-benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate CAS No. 147489-30-3

1-benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate

Cat. No.: B174652
CAS No.: 147489-30-3
M. Wt: 333.4 g/mol
InChI Key: VNEDQUMEBRVGBT-HNNXBMFYSA-N
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Description

1-benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate is a complex organic compound featuring a piperidine ring substituted with benzyl and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate: shares similarities with other piperidine derivatives, such as 1-benzyl 2-tert-butyl (2S)-5-hydroxypiperidine-1,2-dicarboxylate and 1-benzyl 2-tert-butyl (2S)-5-aminopiperidine-1,2-dicarboxylate.

Uniqueness

The unique structural features of this compound, such as the specific arrangement of the benzyl and tert-butyl groups, contribute to its distinct reactivity and potential applications. This makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

1-O-benzyl 2-O-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-18(2,3)24-16(21)15-10-9-14(20)11-19(15)17(22)23-12-13-7-5-4-6-8-13/h4-8,15H,9-12H2,1-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEDQUMEBRVGBT-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(=O)CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCC(=O)CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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